molecular formula C11H13F2NO2S B13775883 1-[(2,5-difluorophenyl)sulfonyl]Piperidine

1-[(2,5-difluorophenyl)sulfonyl]Piperidine

Cat. No.: B13775883
M. Wt: 261.29 g/mol
InChI Key: UUCJVIJMWVZPGA-UHFFFAOYSA-N
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Description

1-[(2,5-difluorophenyl)sulfonyl]Piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a 2,5-difluorophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-difluorophenyl)sulfonyl]Piperidine typically involves the reaction of piperidine with 2,5-difluorobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-difluorophenyl)sulfonyl]Piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(2,5-difluorophenyl)sulfonyl]Piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2,5-difluorophenyl)sulfonyl]Piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2,5-difluorophenyl)sulfonyl]Piperidine-4-carboxylic acid
  • 2,5-difluorobenzenesulfonamide
  • 5-bromo-2,4-difluorobenzenesulfonamide

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both fluorine atoms and a sulfonyl group. This combination imparts distinct chemical and physical properties, making it valuable for various research applications .

Properties

Molecular Formula

C11H13F2NO2S

Molecular Weight

261.29 g/mol

IUPAC Name

1-(2,5-difluorophenyl)sulfonylpiperidine

InChI

InChI=1S/C11H13F2NO2S/c12-9-4-5-10(13)11(8-9)17(15,16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2

InChI Key

UUCJVIJMWVZPGA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)F)F

Origin of Product

United States

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